molecular formula C11H11N3 B15219722 (5H-imidazo[5,1-a]isoindol-5-yl)methanamine

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine

Cat. No.: B15219722
M. Wt: 185.22 g/mol
InChI Key: SLXFMQKMCILGAM-UHFFFAOYSA-N
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Description

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a heterocyclic compound that features both imidazole and isoindole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize the reaction conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-isoindole ketones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (5H-imidazo[5,1-a]isoindol-5-yl)methanamine exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is unique due to its combined imidazole and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5H-imidazo[5,1-a]isoindol-5-ylmethanamine

InChI

InChI=1S/C11H11N3/c12-5-10-8-3-1-2-4-9(8)11-6-13-7-14(10)11/h1-4,6-7,10H,5,12H2

InChI Key

SLXFMQKMCILGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N3C2=CN=C3)CN

Origin of Product

United States

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